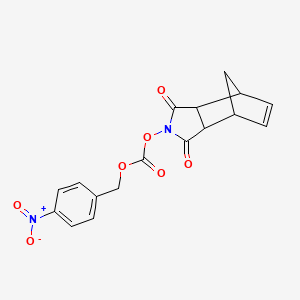

1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl 4-nitrobenzyl carbonate

Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically designated as (3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl) (4-nitrophenyl)methyl carbonate . This name reflects its two primary structural components:

- Bicyclic methanoisoindol-dione core : A fused tricyclic system comprising a six-membered isoindole ring with a bridged (methano) group and two ketone functionalities at positions 1 and 3.

- 4-Nitrobenzyl carbonate substituent : A carbonate ester linked to a para-nitro-substituted benzyl group.

Key identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 193269-82-8 | PubChem, EPA DSSTox |

| Molecular Formula | C₁₇H₁₄N₂O₇ | PubChem |

| Molecular Weight | 358.3 g/mol | PubChem |

| InChIKey | JQPBWZAECBQIKQ-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | C1C2C=CC1C3C2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)N+[O-] | PubChem |

This nomenclature adheres to IUPAC guidelines for polycyclic systems and functional group prioritization.

Crystallographic Analysis of Bicyclic Isoindole Core

The methanoisoindol-dione scaffold derives from a norbornene-derived framework with a bridgehead nitrogen atom and two adjacent carbonyl groups. Structural analogs, such as exo-2,3-norbornanedicarboximide (CAS 14805-29-9), share a similar bicyclic geometry.

Critical geometric features :

- Tricyclic system : Consists of a bicyclo[5.2.1]decane core fused to a six-membered ring.

- Bridgehead stereochemistry : The 4-azatricyclo[5.2.1.02,6]decane moiety imposes rigidity, with fixed endo/exo configurations at the bridgehead positions.

- Ketone orientation : The 1,3-dioxo groups are positioned anti-periplanar to the bridgehead nitrogen, enabling conjugation across the bicyclic system.

While specific crystallographic data for this compound is not publicly available, analogous systems (e.g., (3aR,4S,7R,7aS)-hexahydro-4,7-methanoisoindole-1,3-dione) exhibit chair-like conformations in the six-membered ring and strained endo geometry at the bridgehead.

Electronic Structure of 4-Nitrobenzyl Carbonate Moiety

The 4-nitrobenzyl carbonate group is characterized by:

- Electron-withdrawing nitro substituent : Positioned para to the carbonate linkage, it enhances the electrophilicity of the carbonyl carbon.

- Carbonyl resonance stabilization : The carbonate ester participates in resonance delocalization, reducing electron density at the carbonyl carbon.

Comparative electronic properties :

| Property | 4-Nitrobenzyl Carbonate | Benzyl Carbonate |

|---|---|---|

| Carbonyl Electron Density | Low | Moderate |

| Leaving Group Ability | High (4-nitrophenolate) | Moderate |

| Hydrolysis Rate (Basic) | Fast | Slower |

The nitro group’s strong electron-withdrawing effect (via –I and –M mechanisms) lowers the pKa of the adjacent hydroxyl group, facilitating deprotection under mild basic conditions. UV-Vis spectroscopy confirms the presence of the nitrobenzyl moiety, with a characteristic absorption band at 413 nm corresponding to the 4-nitrophenolate ion.

Conformational Analysis of Methanoisoindol-dione System

The methanoisoindol-dione system exhibits conformational rigidity due to its bicyclic structure. Key features include:

- Bridgehead strain : The fused tricyclic system restricts rotation, locking the nitrogen and carbonyl groups in fixed positions.

- Six-membered ring dynamics : The annulated ring adopts a chair-like conformation , with the 4-azatricyclo moiety in an endo configuration.

Stereochemical implications :

- The 3a,4,7,7a-tetrahydro designation indicates four chiral centers (3aR,4S,7R,7aS) in the bicyclic framework.

- Substituents at the 2-position (e.g., 4-nitrobenzyl carbonate) occupy an exo orientation relative to the bridgehead, minimizing steric clashes.

This conformational rigidity is critical for directing reactivity in synthetic applications, such as Diels-Alder reactions or nucleophilic substitutions at the carbonyl carbons.

Properties

IUPAC Name |

(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl) (4-nitrophenyl)methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O7/c20-15-13-10-3-4-11(7-10)14(13)16(21)18(15)26-17(22)25-8-9-1-5-12(6-2-9)19(23)24/h1-6,10-11,13-14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPBWZAECBQIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743524 | |

| Record name | 2-({[(4-Nitrophenyl)methoxy]carbonyl}oxy)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193269-82-8 | |

| Record name | 2-({[(4-Nitrophenyl)methoxy]carbonyl}oxy)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,4,7,7a-Tetrahydro-2-[[[(4-nitrophenyl)methoxy]carbonyl]oxy]-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry

1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl 4-nitrobenzyl carbonate is being explored for its potential therapeutic applications. The compound's structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Studies :

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of tumor growth factors.

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for further derivatization and modification, leading to the development of new chemical entities.

Applications :

- Synthesis of Novel Compounds : Researchers utilize this compound to synthesize other biologically active molecules through various chemical reactions such as esterification and nucleophilic substitution.

Material Science

Due to its structural characteristics, this compound is also being investigated for use in the development of advanced materials.

Potential Uses :

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.

Comparison with Similar Compounds

tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate (CAS 64205-15-8)

- Structure : Replaces 4-nitrobenzyl with tert-butyl carbonate.

- Properties : Lower molecular weight (279.29 vs. 358.30), higher volatility (boiling point 360.9°C), and reduced polarity (LogP 1.13 vs. ~1.5 for nitrobenzyl derivative).

- Applications : Used in peptide synthesis as a tert-butoxycarbonyl (Boc) protecting group due to its stability under basic conditions .

2,5-Dioxopyrrolidin-1-yl acetate (CAS 30364-60-4)

- Structure : Simplified pyrrolidine-dione core lacking the bicyclic framework.

- Properties : Higher similarity index (0.92) due to the dione moiety but lower steric hindrance.

- Applications : Common in acylating agents for amine functionalization .

Derivatives with Sulfonamide and Benzoic Acid Substituents

4-(4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenylsulfonamido)benzoic acid (7c)

- Structure : Integrates a phenylsulfonamidobenzoic acid group.

- Properties : Increased polarity (PSA 72.91 Ų) and solubility in polar solvents. Melting point 241–243°C, lower than the nitrobenzyl carbonate (decomposes above 250°C).

- Applications : Investigated as Coxsackievirus B3 inhibitors, leveraging sulfonamide’s hydrogen-bonding capacity .

4-(5-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic acid (CAS 424815-42-9)

- Structure: Lacks the methano bridge, reducing ring strain.

- Properties : Molecular weight 285.30; methyl group enhances lipophilicity (LogP ~1.5).

- Applications: Intermediate in non-nucleoside reverse transcriptase inhibitor (NNRTI) design .

Uronium Salts and Polymer Building Blocks

2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (CAS 125700-73-4)

Norbornene-based Monomers in Polymer Chemistry

- Example: 3-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)propanoic acid (Compound 1 in ).

- Properties: Functionalized with propanoic acid for ring-opening metathesis polymerization (ROMP).

- Applications : Forms stimuli-responsive polymers with terpyridine ligands for metal coordination .

Research Findings and Mechanistic Insights

- Reactivity : The 4-nitrobenzyl group in the target compound enhances electrophilicity, facilitating nucleophilic displacement reactions, whereas tert-butyl derivatives favor acid-labile deprotection .

- Biological Activity : Sulfonamide derivatives (e.g., 7c) exhibit antiviral activity due to sulfonamide’s ability to mimic transition states in enzyme catalysis . Uronium salts enable efficient peptide bond formation via in situ activation of carboxylates .

- Polymer Design: Norbornene-based monomers () yield polymers with tunable thermal and mechanical properties, driven by the bicyclic core’s rigidity .

Preparation Methods

Reaction Scheme

$$

\text{1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)} + \text{4-nitrobenzyl chloroformate} \rightarrow \text{this compound}

$$

This method is well-documented in chemical supplier descriptions and research catalogs, highlighting its reproducibility and efficiency for laboratory-scale synthesis.

Detailed Preparation Conditions

-

- 1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H) (the nucleophile)

- 4-Nitrobenzyl chloroformate (the electrophilic carbonate source)

Solvent : Typically anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF) are used to maintain moisture-free conditions and facilitate the reaction.

Base : A non-nucleophilic base such as triethylamine or pyridine is often added to scavenge the hydrochloric acid generated during the reaction and drive the reaction to completion.

Temperature : The reaction is generally carried out at 0 °C to room temperature to control the rate and minimize side reactions.

Reaction Time : Typically ranges from 1 to 4 hours depending on scale and conditions.

Workup : After completion, the reaction mixture is quenched with water or aqueous bicarbonate solution to neutralize excess reagents, followed by extraction with organic solvents. The crude product is purified by column chromatography or preparative HPLC to achieve high purity.

Representative Experimental Data Table

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material ratio | 1 equiv isoindol-dione : 1.1 equiv 4-nitrobenzyl chloroformate | Slight excess of chloroformate to ensure complete conversion |

| Solvent | Anhydrous dichloromethane or THF | Dry conditions essential |

| Base | Triethylamine (1.2 equiv) | Neutralizes HCl byproduct |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

| Purification | Silica gel chromatography or RP-HPLC | To achieve >95% purity |

| Yield | Typically 70–90% | Depends on scale and purification |

Mechanistic Insights and Optimization

The formation of the carbonate linkage proceeds via nucleophilic attack by the nitrogen or oxygen atom of the isoindol-dione on the electrophilic carbonyl carbon of the 4-nitrobenzyl chloroformate, with chloride as the leaving group. The presence of the electron-withdrawing 4-nitro group activates the chloroformate for nucleophilic substitution, improving reaction efficiency.

Optimization studies in related carbonate syntheses suggest:

- Using freshly distilled or high-purity chloroformate reagents improves yields.

- Maintaining low temperatures during reagent addition minimizes side reactions such as hydrolysis.

- Employing anhydrous conditions prevents premature hydrolysis of chloroformate.

- Careful control of stoichiometry and base equivalents avoids over-alkylation or decomposition.

Comparative Notes on Alternative Methods

While the chloroformate method is standard, alternative carbonate formation methods include:

- Using 4-nitrophenyl chloroformate as an intermediate for stepwise carbonate formation.

- Employing carbonyldiimidazole (CDI) activation of the isoindol-dione followed by reaction with 4-nitrobenzyl alcohol.

- Direct coupling using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-nitrobenzyl alcohol, although less common for this compound.

However, these alternatives are less documented specifically for this compound and may require further optimization.

Summary of Key Research Findings

- The compound’s preparation is reliably achieved by reacting the isoindol-dione with 4-nitrobenzyl chloroformate under mild, anhydrous conditions with a non-nucleophilic base.

- Purification by chromatographic methods yields a product with high purity (>95%), suitable for use as a protecting group in peptide synthesis.

- The reaction is sensitive to moisture and temperature, requiring careful control for optimal yield and product integrity.

- Safety considerations include handling precautions due to the irritant nature of the compound and reagents involved.

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

Synthesis typically involves multi-step reactions, including cycloaddition and functionalization. For example, details a related compound's synthesis using a one-pot, two-step reaction with intermediates characterized via NMR, NMR, IR, and HRMS. To characterize your target compound, employ spectroscopic techniques such as high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR to confirm structural integrity . Additionally, thermal analysis (e.g., melting point determination) can validate purity .

Q. Which spectroscopic techniques are critical for structural validation?

Key techniques include:

- and NMR : To map hydrogen and carbon environments, ensuring correct functional group placement .

- IR Spectroscopy : Identifies carbonyl (C=O) and nitro (NO) groups via characteristic absorption bands .

- HRMS : Confirms molecular formula accuracy (e.g., <1 ppm mass error) . Cross-referencing with databases like NIST Chemistry WebBook (e.g., for similar bicyclic structures) enhances reliability .

Q. How can researchers ensure compound purity during synthesis?

Use HPLC with UV detection for purity assessment, targeting >95% purity. For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in for a related isoindole derivative . Recrystallization in solvents like ethyl acetate/hexane mixtures can improve purity .

Advanced Research Questions

Q. How can contradictory spectral data be resolved during characterization?

Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or solvent effects. Apply statistical Design of Experiments (DOE) to isolate variables (e.g., temperature, solvent polarity) influencing spectral outcomes . For example, a factorial design ( ) can systematically test solvent interactions. Computational tools (e.g., DFT calculations) may also predict spectral profiles to benchmark experimental data .

Q. What strategies optimize reaction yield and selectivity?

Employ response surface methodology (RSM) to model variables like catalyst loading, temperature, and reaction time. highlights DOE’s role in minimizing experiments while maximizing data robustness. For nitrobenzyl carbonate derivatives, optimize protecting group stability by screening bases (e.g., KCO vs. EtN) to suppress side reactions .

Q. How can computational methods enhance mechanistic understanding?

Use quantum chemical reaction path searches (e.g., via ICReDD’s approach in ) to map energy profiles for key steps like cycloaddition or nitro group activation. Pair this with molecular dynamics simulations (e.g., in COMSOL Multiphysics) to predict solvent effects or transition states . Validate predictions experimentally using isotopic labeling (e.g., ) to track nitro group behavior .

Q. What advanced techniques address stability under varying conditions?

Conduct accelerated stability studies under controlled humidity/temperature (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via LC-MS to identify byproducts. For photostability, use UV-vis spectroscopy to track nitrobenzyl group reactivity, as nitro aromatics are prone to photolysis .

Methodological Integration

Q. How can AI-driven platforms streamline reaction design?

Integrate AI-based tools for real-time parameter optimization. For instance, describes AI models that predict optimal solvent-catalyst combinations by training on historical reaction data. Combine this with automated flow reactors to rapidly iterate conditions .

Q. What interdisciplinary approaches resolve synthetic bottlenecks?

Merge computational reaction design () with high-throughput experimentation (HTE). For example, screen 100+ conditions in parallel using robotic liquid handlers, then feed results into AI models to refine predictions .

Tables for Key Data

| Parameter | Method | Reference |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry | |

| HRMS Accuracy | <1 ppm mass error | |

| Optimal Reaction Temp | DOE (RSM) | |

| Computational Tool | COMSOL Multiphysics + AI |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.